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Compound of Interest

Cat. No.: B1161485

Compound Name: 3-Fluorotoluene-a-d1

Get Quote

Chemical Identity & Core Specifications

3-Fluorotoluene-a-d1 is characterized by the selective replacement of a single protium atom

with deuterium at the benzylic (alpha) position. This modification introduces a mass shift and

alters the vibrational frequency of the C-H bond (C-D), significantly impacting metabolic

abstraction rates without perturbing the steric or electronic environment of the aromatic ring.

Parameter

Specification

Systematic Name

1-Fluoro-3-(methyl-d1)benzene

Synonyms

m-Fluorotoluene-a-d1; 3-Fluoro(a-d1)toluene

CAS Number

2118336-62-0 (Labeled); 352-70-5 (Unlabeled)

Molecular Formula

C7HeDF

Molecular Weight

111.14 g/mol (vs. 110.13 for unlabeled)

Isotopic Purity

Typically = 98 atom % D

SMILES

[2H]C(H)clcc(F)cecl
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Physical Properties Matrix

While the bulk thermodynamic properties of the a-d1 isotopologue closely mirror the parent

compound due to the subtle nature of the isotope effect, precise differentiation is critical for

analytical applications.

Bulk Properties

Note: Values for a-d1 are derived from theoretical isotope effect adjustments on experimental

parent data.

Property

3-Fluorotoluene
(Parent)

3-Fluorotoluene-a-
d1 (Estimated)

Technical Note

Physical State

Clear, colorless liquid

Clear, colorless liquid

Indistinguishable

visually.

115-116 °C (760

Inverse isotope effect

Boiling Point ~115 °C (D < H) is negligible
mmHgQ) N
for mono-substitution.
] ] No significant lattice
Melting Point -87 °C -87 °C )
energy shift expected.
Mass increase
(~0.9%) with
Density (20°C) 0.991 g/mL ~1.000 g/mL conserved molar
volume increases
density.
Minor reduction in
Refractive Index 1.469 1.468 polarizability due to C-
D bond shortening.
) High Flammability
Flash Point 9.4 °C (Closed Cup) 9.4 °C
Hazard.
Immiscible in water: Partition coefficients (
Solubility Miscible in EtOH, Identical ) remain effectively
Ether unchanged (~2.75).
© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1161485?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Signature (Identification)

The definitive validation of 3-Fluorotoluene-a-d1 lies in its spectral properties, specifically the
splitting of the methyl signal in NMR and the +1 m/z shift in MS.

e 1H NMR (Chloroform-d, 400 MHz):

o Parent: Methyl group appears as a singlet (or doublet due to long-range F coupling)
integrating to 3H at ~2.35 ppm.

o a-d1: Methyl group appears as a broad triplet (coupling to deuterium,
Hz) integrating to 2H at ~2.34 ppm (slight upfield isotope shift).
e Mass Spectrometry (EI/GC-MS):
o Parent: Molecular ion

. Tropylium ion

o 0-d1: Molecular ion

. Loss of H leads to

: Loss of D leads to

Synthesis & Preparation Protocol

The synthesis of the mono-deuterated alpha form requires a precise reduction strategy to avoid
over-deuteration (d2/d3). The most robust pathway involves the nucleophilic displacement of a
halide by a deuteride source.

Reaction Pathway: Selective Reduction

The preferred precursor is 3-Fluorobenzyl bromide, which undergoes S_N2 reduction using
Lithium Aluminum Deuteride (LiAIDa).
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Reagents:

e Substrate: 3-Fluorobenzyl bromide (CAS: 456-41-7).

e Reductant: LiAID4 (0.25-0.5 molar equivalents).

e Solvent: Anhydrous THF (Tetrahydrofuran).

Protocol Steps:

e Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.
e Solvation: Suspend LiAID4 in anhydrous THF at 0°C.

o Addition: Add 3-Fluorobenzyl bromide dropwise to the suspension. The reaction is
exothermic; maintain temperature < 5°C to prevent side reactions.

o Reflux: Once addition is complete, warm to room temperature and reflux for 2 hours to
ensure completion.

e Quench: Cool to 0°C. Carefully quench with Glauber’s salt (Na2S04-10H20) or the Fieser
method (

, 15% NaOH,
) to precipitate aluminum salts.

« |solation: Filter the solids. Dry the filtrate over MgSOQOa.

« Purification: Fractional distillation (bp 115°C) yields pure 3-Fluorotoluene-a-d1.

Synthesis Workflow Diagram

3-Fluorobenzyl Bromide

(CTHGBIF) % Reflux 2h

Transition State - Br- 3-Fluorotoluene-a-d1

. P
-p» (SN2 Displacement) (C7H6DF)

LiIAID4 / THF
(Deuteride Source)
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Caption: Nucleophilic displacement of bromide by deuteride to yield the mono-deuterated
methyl group.

Applications in Drug Development

3-Fluorotoluene-a-d1 is primarily used as a "Deuterium Switch" probe to investigate metabolic
pathways involving cytochrome P450 (CYP450).

The Deuterium Kinetic Isotope Effect (DKIE)

The benzylic C-H bonds in toluene derivatives are prime targets for CYP450-mediated
hydroxylation. Replacing a hydrogen with deuterium strengthens the bond due to the lower
zero-point energy of C-D compared to C-H.[1]

e Mechanism: CYP450 attempts to abstract a hydrogen atom from the methyl group to form a
radical intermediate.

o Effect: If the C-D bond is broken during the rate-determining step, the reaction rate
decreases significantly (

, typically 2-7).
o Utility:

o Metabolic Spotting: If substituting H with D at the alpha position slows down clearance, it
confirms benzylic oxidation is the primary metabolic route.

o Internal Standard: The chemical similarity but mass difference makes it an ideal internal
standard for quantifying 3-fluorotoluene levels in biological matrices via LC-MS/MS.

Handling & Safety Profile
Signal Word: DANGER

o H225: Highly flammable liquid and vapor.[2][3]

e H315/H319: Causes skin and serious eye irritation.[2]

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1161485/docs?utm_src=pdf-body-img#technical-guide-physical-properties-synthesis-of-3-fluorotoluene-d1
https://www.benchchem.com/product/b1161485/docs?utm_src=pdf-body#technical-guide-physical-properties-synthesis-of-3-fluorotoluene-d1
https://www.researchgate.net/publication/376838239_Recent_Advances_in_Deuteration_Reactions
https://www.tcichemicals.com/IN/en/p/F0040
https://m.chemicalbook.com/ProductChemicalPropertiesCB5243233_EN.htm
https://www.tcichemicals.com/IN/en/p/F0040
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1161485?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o H335: May cause respiratory irritation.[3][4]
Storage Requirements:
o Store in a dedicated flammables cabinet.

* Keep container tightly closed under an inert atmosphere (Nitrogen/Argon) to prevent
moisture absorption, although the compound is not strictly hygroscopic.

¢ Incompatibility: Avoid contact with strong oxidizing agents.[3][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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